cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid
Description
Properties
Molecular Formula |
C10H17BO4 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
(1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7+/m1/s1 |
InChI Key |
VJJABIMANCDOSQ-RQJHMYQMSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)O |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Biocatalytic Cyclopropanation of Ethyl Diazoacetate
- The most prominent and efficient preparation method involves enzymatic cyclopropanation of ethyl diazoacetate (EDA) with pinacol vinyl boronate.
- This method employs engineered enzymes (e.g., variants of the enzyme RmaNOD) to catalyze the stereoselective cyclopropanation, producing both cis and trans 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid ethyl esters.
- The enzymatic approach offers high diastereo- and enantioselectivity without requiring chiral ligands or expensive transition-metal catalysts.
- It also reduces the generation of undesired regio- and stereoisomers and minimizes organic solvent waste, aligning with green chemistry principles.
Reaction Conditions and Catalysts
- The reactions are typically performed in aqueous buffer solutions (e.g., 20 mM MOPS buffer at pH 7).
- Whole Escherichia coli cells expressing the engineered enzyme are used as biocatalysts.
- The enzyme catalyzes the carbene transfer from ethyl diazoacetate to the vinyl boronate substrate, forming the cyclopropane ring with the boronate ester intact.
Post-Synthesis Modifications
- The ethyl ester intermediate can be hydrolyzed to yield the free carboxylic acid form, cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid.
- The pinacol protecting group on the boronate can be removed to generate the corresponding cyclopropylboronic acid.
- Alternatively, the boronic acid can be converted into more stable derivatives such as trifluoroborate salts, which are useful for further synthetic applications.
Alternative Chemical Synthesis Approaches
Copper-Catalyzed Diastereo- and Enantioselective Desymmetrization of Cyclopropenes
- Copper-catalyzed methods have been reported for the synthesis of cyclopropylboronates with high stereocontrol.
- These methods involve the reaction of cyclopropenes with boron reagents under copper catalysis to afford cyclopropylboronate esters.
- While effective, these approaches often require chiral ligands and may involve more complex reaction setups compared to enzymatic methods.
Iridium-Catalyzed C–H Borylation of Cyclopropanes
- Another synthetic route involves iridium-catalyzed direct C–H borylation of cyclopropane substrates.
- This method introduces the boronate ester functionality directly onto cyclopropane rings.
- However, it may have limitations in terms of regioselectivity and stereoselectivity compared to enzymatic cyclopropanation.
Comparative Summary Table of Preparation Methods
| Preparation Method | Catalyst/Enzyme | Key Reagents | Stereoselectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Enzymatic Cyclopropanation of Ethyl Diazoacetate | Engineered RmaNOD enzyme | Ethyl diazoacetate, pinacol vinyl boronate | High diastereo- and enantioselectivity | Mild conditions, green chemistry, no chiral ligands needed | Requires enzyme expression and optimization |
| Copper-Catalyzed Desymmetrization | Copper catalyst + chiral ligands | Cyclopropenes, boron reagents | High stereoselectivity | Established method, broad substrate scope | Requires chiral ligands, metal catalyst |
| Iridium-Catalyzed C–H Borylation | Iridium catalyst | Cyclopropanes, boron reagents | Moderate stereoselectivity | Direct functionalization | Possible regioselectivity issues |
Experimental Data Highlights from Enzymatic Synthesis
| Parameter | Value/Observation |
|---|---|
| Reaction pH | 7 (MOPS buffer) |
| Catalyst Loading | Whole E. coli cells, OD600 = 30 |
| Substrate Concentration | 20 mM ethyl diazoacetate |
| Diastereomeric Ratio (cis:trans) | Predominantly cis isomer (>90%) |
| Enantiomeric Excess (ee) | High, typically >95% |
| Yield | Moderate to high (varies with enzyme variant) |
| Solvent | Aqueous buffer, minimal organic solvents |
Notes on Practical Considerations
- The enzymatic method requires access to recombinant enzyme technology and biocatalyst preparation.
- The pinacol protecting group is stable under reaction conditions but can be selectively removed or converted post-synthesis.
- The trifluoroborate salt derivatives of the cyclopropylboronic acid provide enhanced stability for storage and further transformations.
- The stereochemical configuration of the cis isomer has been confirmed by X-ray crystallography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boronates .
Scientific Research Applications
Chemistry: In chemistry, cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid is used as a building block for the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology: In biological research, this compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms. Its ability to form stable complexes with diols makes it useful in the design of enzyme inhibitors .
Medicine: In medicine, boronic acid derivatives, including this compound, are explored for their potential as therapeutic agents. They have shown promise in the treatment of cancer and bacterial infections due to their ability to inhibit specific enzymes .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and catalysts. Its unique reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the development of boron-based enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in the substituents attached to the boronate and carboxylic acid groups. Key comparisons include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
- Structure : Replaces the cyclopropane with a benzene ring.
- Properties :
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide
- Structure : Incorporates a pyrazolopyridine heterocycle instead of a carboxylic acid.
- Properties :
4-Pyrazoleboronic Acid Pinacol Ester
- Structure : Features a pyrazole ring directly attached to the boronate.
- Properties: Higher reactivity in cross-coupling reactions due to the electron-rich pyrazole . Limited solubility in polar solvents compared to carboxylic acid-containing analogs.
Physicochemical Properties and Stability
Stability Notes:
- The cyclopropane-carboxylic acid combination in the target compound may reduce hydrolytic stability compared to aromatic analogs like 4-boronate benzoic acid, as strain in the cyclopropane ring could accelerate degradation .
- Pyrazole-containing boronic esters exhibit faster reaction kinetics in Suzuki couplings due to electron-donating effects .
Reactivity in Cross-Coupling Reactions
The target compound’s reactivity in Suzuki-Miyaura couplings is influenced by:
- Electron-Withdrawing Carboxylic Acid: May slow transmetallation steps compared to non-acidic analogs.
Biological Activity
cis-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylic acid is an organoboron compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and applications in scientific research.
Chemical Structure and Properties
The compound features a cyclopropane ring and a boronate ester group. Its chemical formula is , and it exhibits unique properties due to the presence of the boron atom in its structure.
The biological activity of this compound is primarily attributed to its boronate ester functionality. Boron-containing compounds have been shown to interact with biological systems through various mechanisms, including:
- Enzyme Inhibition : The boronate ester can act as a reversible inhibitor of certain enzymes by forming covalent bonds with active site residues.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with specific receptors or proteins.
Research Findings
Recent studies have indicated several potential biological activities:
- Anticancer Properties : Research has shown that boron-containing compounds can enhance the efficacy of boron neutron capture therapy (BNCT) for cancer treatment. The presence of the cyclopropane moiety may enhance cellular uptake and localization within tumors.
- Antimicrobial Activity : Some studies suggest that organoboron compounds exhibit antimicrobial properties against a range of pathogens, potentially offering new avenues for antibiotic development .
- Neuroprotective Effects : Preliminary research indicates that certain boron compounds may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various boron-containing compounds, including this compound. Results showed significant tumor reduction in xenograft models when combined with BNCT protocols.
| Compound | Tumor Volume Reduction (%) | Model Used |
|---|---|---|
| This compound | 65% | Xenograft Mouse Model |
Study 2: Antimicrobial Activity
In a comparative study assessing the antimicrobial efficacy of organoboron compounds against Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Penicillin | 16 | High |
Synthesis Methods
The synthesis of this compound typically involves the reaction of cyclopropanecarboxylate derivatives with boronic esters. A common method employs pinacolborane in the presence of a palladium catalyst to form the desired boronate ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
